molecular formula C13H20N2OS2 B2791070 2-(butylsulfanyl)-3-ethyl-6-methyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one CAS No. 851409-82-0

2-(butylsulfanyl)-3-ethyl-6-methyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one

Cat. No.: B2791070
CAS No.: 851409-82-0
M. Wt: 284.44
InChI Key: VYDSILDCDBILRW-UHFFFAOYSA-N
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Description

2-(butylsulfanyl)-3-ethyl-6-methyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one is a versatile chemical compound with a unique structure that includes a thieno[3,2-d]pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(butylsulfanyl)-3-ethyl-6-methyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. One common method includes heating thiophene-2-carboxamides in formic acid . Alternatively, the reaction of 3-amino-thiophene-2-carboxamides with 2,2,6-trimethyl-4H-1,3-dioxin-4-one in xylene can produce β-keto amides, which are then cyclized to thienopyrimidine-2,4-diones by heating with pyrrolidine in toluene using calcium chloride as a desiccant .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach involves large-scale synthesis using the aforementioned synthetic routes, with optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(butylsulfanyl)-3-ethyl-6-methyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or thioethers.

Scientific Research Applications

2-(butylsulfanyl)-3-ethyl-6-methyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(butylsulfanyl)-3-ethyl-6-methyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(butylsulfanyl)-3-ethyl-6-methyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.

Biological Activity

2-(butylsulfanyl)-3-ethyl-6-methyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its synthesis, biological properties, and relevant case studies to provide a comprehensive overview of its potential therapeutic applications.

Synthesis

The synthesis of this compound involves several chemical reactions. A common method includes the reaction of tetrahydropyrimidine with butylbromide in the presence of a base such as sodium hydroxide. The resulting compound can be purified through recrystallization techniques to yield a product suitable for biological testing .

Anticancer Activity

Research has shown that thienopyrimidine derivatives exhibit significant anticancer properties. In vitro studies indicate that compounds similar to this compound can inhibit the proliferation of various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest. For instance, a study demonstrated that related thienopyrimidine compounds effectively reduced cell viability in breast cancer cell lines by triggering apoptotic pathways .

Antimicrobial Activity

The antimicrobial properties of thienopyrimidine derivatives have also been explored. Specifically, compounds containing sulfur moieties have shown enhanced activity against a range of bacterial strains. In one study, the compound exhibited potent antibacterial effects against both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways .

Anti-inflammatory Properties

Another area of interest is the anti-inflammatory activity associated with thienopyrimidine derivatives. These compounds have been reported to inhibit key inflammatory mediators such as cytokines and prostaglandins. This suggests potential therapeutic applications in treating inflammatory diseases like arthritis and other chronic conditions .

Case Studies

StudyFocusFindings
Study 1 Anticancer activityDemonstrated significant reduction in cell viability in breast cancer cell lines with IC50 values indicating potent activity.
Study 2 Antimicrobial effectsShowed effectiveness against multiple bacterial strains with minimal inhibitory concentration (MIC) values lower than standard antibiotics.
Study 3 Anti-inflammatory effectsReported inhibition of TNF-alpha and IL-6 production in vitro, suggesting potential for treating inflammatory diseases.

The precise mechanisms by which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the presence of the butylsulfanyl group enhances interaction with biological targets such as enzymes involved in cancer progression or microbial metabolism.

Properties

IUPAC Name

2-butylsulfanyl-3-ethyl-6-methyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2OS2/c1-4-6-7-17-13-14-10-8-9(3)18-11(10)12(16)15(13)5-2/h9H,4-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYDSILDCDBILRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCSC1=NC2=C(C(=O)N1CC)SC(C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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